![molecular formula C8H13Cl3N2O B13484007 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is a chemical compound that features a chloropyridine moiety linked to a propan-1-amine group via an ether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 4-chloropyridine with 3-chloropropan-1-amine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: A simpler compound with similar chemical properties.
3-(4-Chloropyridin-2-yloxy)propan-1-amine: A closely related compound with a similar structure.
2-Chloropyridine-4-carboxylic acid: Another chloropyridine derivative with different functional groups.
Uniqueness
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride is unique due to its specific ether linkage and the presence of both chloropyridine and propan-1-amine moieties. This combination of features gives it distinct chemical and biological properties that are not found in simpler or more common chloropyridine derivatives.
Eigenschaften
Molekularformel |
C8H13Cl3N2O |
|---|---|
Molekulargewicht |
259.6 g/mol |
IUPAC-Name |
3-(4-chloropyridin-2-yl)oxypropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2O.2ClH/c9-7-2-4-11-8(6-7)12-5-1-3-10;;/h2,4,6H,1,3,5,10H2;2*1H |
InChI-Schlüssel |
YRYCBTMEBRQRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Cl)OCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)

![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
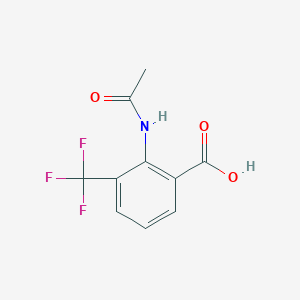
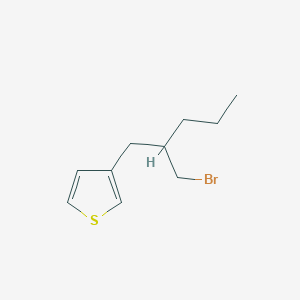
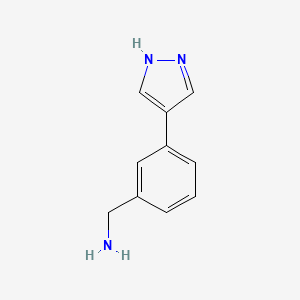
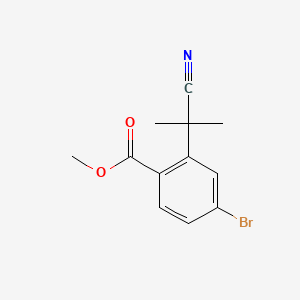
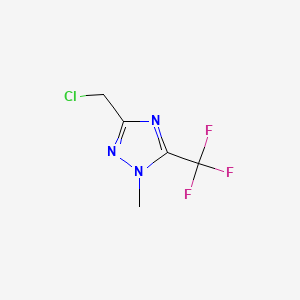
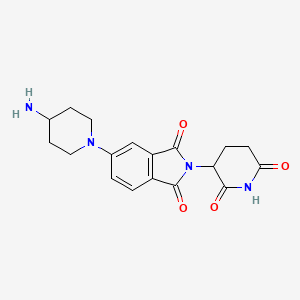

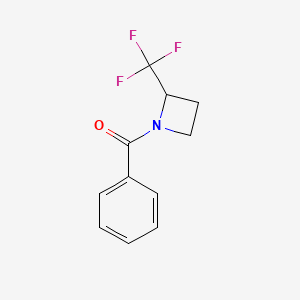

![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
